3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
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Overview
Description
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol . This compound is characterized by a bromine atom attached to the imidazo[1,5-a]pyridine ring system, which is partially saturated, making it a tetrahydro derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure high selectivity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, oxidized derivatives, and reduced forms of the parent compound .
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atom and imidazo[1,5-a]pyridine ring system . These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine: The parent compound without the bromine atom.
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: A similar compound with a chlorine atom instead of bromine.
3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: A similar compound with an iodine atom instead of bromine.
Uniqueness
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is unique due to the presence of the bromine atom, which can participate in various chemical reactions and interactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPBOCCQDYQFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2Br)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256157-76-2 |
Source
|
Record name | 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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